

Initial Bioactivity Screening of Rivulariapeptolides: A Technical Guide

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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial bioactivity screening of rivulariapeptolides, a family of potent serine protease inhibitors. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant biological pathways associated with these natural products.

Quantitative Bioactivity Data

The inhibitory effects of various rivulariapeptolides and the related molassamides have been quantified against several key serine proteases. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. These values were determined following a 40-minute pre-incubation of the enzyme with the respective compound.^[1]

Compound	Chymotrypsin IC50 (nM)	Elastase IC50 (nM)	Proteinase K IC50 (nM)
Rivulariapeptolide 1185 (1)	11.52 ± 1.12	16.59 ± 1.25	13.91 ± 1.18
Rivulariapeptolide 1155 (2)	31.33 ± 1.29	4.94 ± 1.06	132.60 ± 1.52
Rivulariapeptolide 1121 (3)	10.72 ± 1.11	24.16 ± 1.25	22.41 ± 1.24
Rivulariapeptolide 988 (4)	16.24 ± 1.16	38.44 ± 1.35	31.11 ± 1.30
Molassamide (5)	862.60 ± 1.93	74.34 ± 1.43	29.35 ± 1.29
Molassamide B (6)	24.65 ± 1.26	33.19 ± 1.31	5.42 ± 1.07

Data are presented as the mean ± standard deviation (n=3). Data sourced from Reher et al., 2022.[1][2]

Experimental Protocols

The discovery and initial bioactivity assessment of rivulariapeptolides were primarily achieved through a novel native metabolomics screening platform, followed by orthogonal validation using a fluorescence-based protease inhibition assay.

Native Metabolomics Screening for Protease Inhibitors

This high-throughput screening method enables the identification of protein-binding compounds directly from complex mixtures, such as crude biological extracts.[3][4] The workflow integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand interactions.[3][4]

Methodology:

- **Sample Preparation:** A crude extract of the producing organism (e.g., *Rivularia* sp.) is prepared.

- **UHPLC Separation:** The crude extract is subjected to ultra-high-performance liquid chromatography (UHPLC) for component separation.
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.
- **Post-Column pH Adjustment:** The pH of the eluent is adjusted to near-native conditions post-separation using a make-up pump delivering a buffer solution, such as ammonium acetate.
- **Protein Infusion:** The target protein of interest (e.g., chymotrypsin) is infused orthogonally into the mass spectrometer.
- **Native Mass Spectrometry:** The mixture enters the mass spectrometer, where protein-ligand complexes are detected in their native, non-covalent state. The mass difference between the unbound protein and the protein-ligand complex reveals the molecular weight of the binding compound.
- **Metabolomics Run:** A parallel LC-MS/MS run without protein infusion is performed to obtain fragmentation data for the compounds in the extract, aiding in their identification and characterization.

Fluorescence-Based Protease Inhibition Assay

To confirm and quantify the inhibitory activity of the identified compounds, a standard fluorescence-based enzymatic assay is employed. This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the target protease.

Methodology:

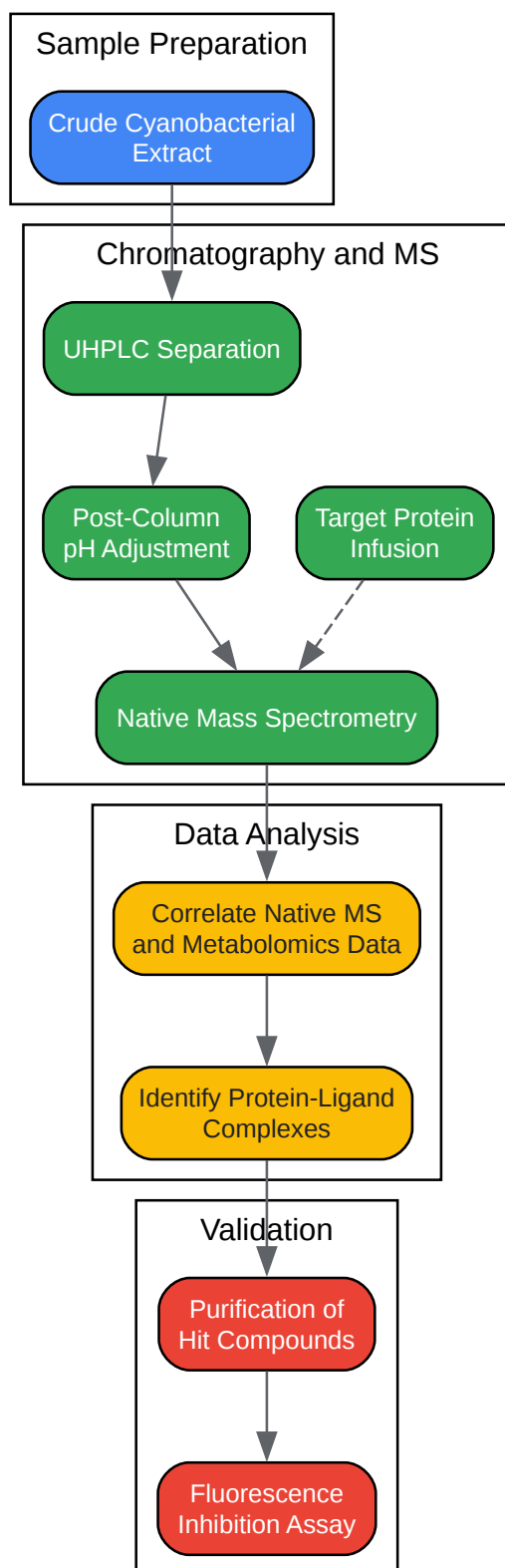
- **Reagent Preparation:**
 - Prepare a stock solution of the purified rivulariapeptolide or other test compounds.
 - Prepare a solution of the target serine protease (e.g., chymotrypsin, elastase, or proteinase K) in an appropriate assay buffer (e.g., Dulbecco's phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).
 - Prepare a solution of a fluorogenic substrate specific for the protease being assayed.

- Assay Procedure:
 - In a 96-well microplate, add the test compound at various concentrations.
 - Add the protease solution to each well and pre-incubate for a defined period (e.g., 40 minutes) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the given substrate.
- Data Analysis:
 - Calculate the rate of substrate cleavage for each concentration of the test compound.
 - Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Native Metabolomics

The following diagram illustrates the key steps in the native metabolomics workflow for the discovery of protease inhibitors like rivulariapeptolides.

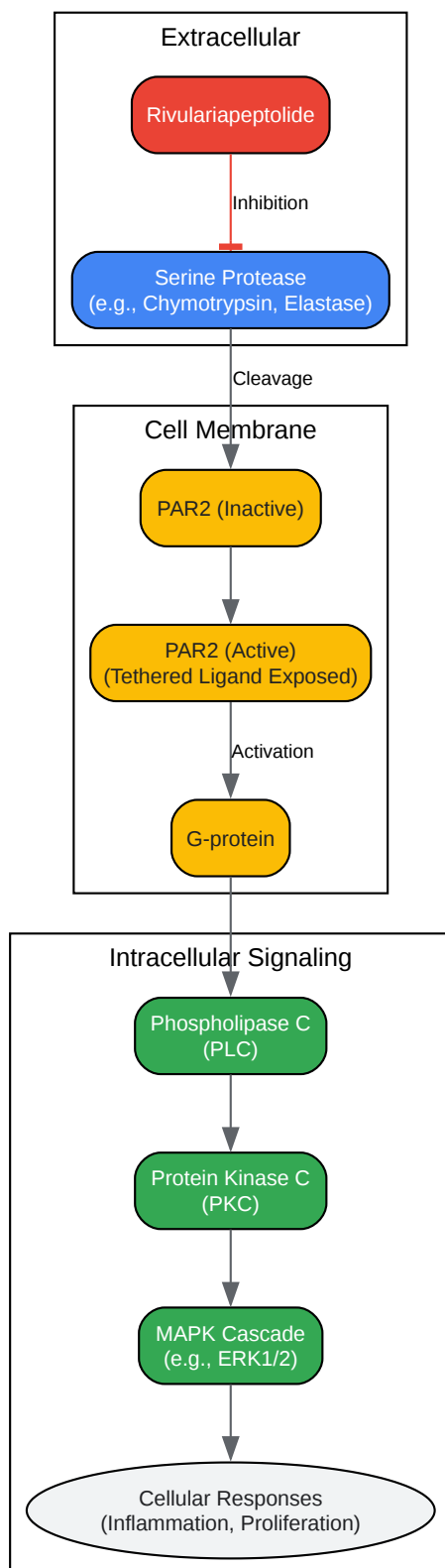


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Native metabolomics screening workflow for inhibitor discovery.

Signaling Pathway: Serine Protease-Mediated PAR2 Activation

Rivulariapeptolides inhibit serine proteases, which are known to play crucial roles in cell signaling, often through the activation of Protease-Activated Receptors (PARs). The diagram below depicts a generalized pathway for the activation of PAR2 by a serine protease and the subsequent downstream signaling cascade, which can be modulated by inhibitors like rivulariapeptolides.



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Generalized PAR2 signaling pathway modulated by serine protease inhibition.

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